Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate
Description
Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate (CAS: [2140305-75-3]) is a nitro-substituted aromatic compound featuring a methanesulfonamido linkage to an ethyl acetate backbone. Its structure comprises a 2-chloro-6-nitrophenyl group attached via a sulfonamide bridge to the ethyl acetate moiety, making it a versatile intermediate in organic synthesis. The compound’s synthesis likely involves nucleophilic substitution or sulfonamide formation reactions, as inferred from analogous procedures for structurally related compounds (e.g., ethyl 2-(2-chloro-6-nitrophenyl)-2-cyanoacetate, synthesized via base-mediated reactions followed by acid extraction ).
Properties
IUPAC Name |
ethyl 2-(2-chloro-N-methylsulfonyl-6-nitroanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O6S/c1-3-20-10(15)7-13(21(2,18)19)11-8(12)5-4-6-9(11)14(16)17/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHXMTIVIDJGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=C(C=CC=C1Cl)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the nitration of chlorobenzene to produce 2-chloro-6-nitroaniline, followed by the reaction with methanesulfonyl chloride and glycine ethyl ester to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Using nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potential Applications in Drug Development
- Antimicrobial Agents : Given the presence of the sulfonamide group, this compound could be explored as a potential antimicrobial agent.
- Anticancer Research : The nitro group may also contribute to the compound's reactivity, allowing for the development of novel anticancer agents through targeted drug design and synthesis.
Chemical Reactivity and Synthesis
The chemical reactivity of Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate can be attributed to its functional groups:
- Nucleophilic Substitution : The sulfonamide moiety can participate in nucleophilic substitution reactions, potentially leading to the development of new derivatives with enhanced biological activity.
- Reduction Reactions : The nitro group can undergo reduction, which may be utilized in synthetic pathways to create more complex molecules.
Synthesis Overview
The synthesis typically involves multiple steps that may vary based on specific laboratory protocols. Understanding these pathways is crucial for optimizing yield and purity in research applications.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate | Similar sulfonamide and ester groups | Different nitro substitution pattern |
| N-(4-nitrophenyl)acetamide | Aromatic amide structure | Lacks sulfonamide functionality |
| 2-Chloro-N-(4-methylphenyl)acetamide | Contains a chloro group | No nitro or sulfonamide groups |
This table illustrates how the combination of chlorination, nitration, and sulfonamide functionalities in this compound may confer distinct biological properties not found in similar compounds.
Industrial Applications
While specific industrial applications for this compound have not been extensively documented, its potential as a chemical intermediate in pharmaceutical synthesis suggests broader implications in the chemical industry. The compound could serve as a building block for more complex molecules used in various applications, including agrochemicals and specialty chemicals .
Mechanism of Action
The exact mechanism of action of Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate is not well-documented, but it likely involves interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of functional groups and substituent positions. Below is a detailed comparison with analogs (Table 1) and key structural/functional distinctions:
Table 1: Comparative Analysis of Ethyl 2-[N-(2-Chloro-6-Nitrophenyl)Methanesulfonamido]Acetate and Analogous Compounds
Key Structural and Functional Differences
Sulfonamido vs. This may influence solubility and reactivity in downstream reactions .
Substituent Positions :
- The 2-chloro-6-nitro configuration on the phenyl ring in the target compound creates steric hindrance near the sulfonamido group, which may reduce reaction rates compared to analogs with substituents at less hindered positions (e.g., 4-chloro-2-nitro in QZ-6737) .
Ester Type (Ethyl vs. Methyl) :
- Ethyl esters (e.g., target compound, QZ-6737) generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters (e.g., [669758-45-6]) .
Research Findings and Implications
Synthetic Utility: The target compound’s sulfonamido group is less electrophilic than cyano or carbamate groups in analogs (e.g., QK-3043, QV-0268), suggesting it may require harsher conditions for nucleophilic displacement reactions .
Stability and Solubility: Sulfonamides typically exhibit higher thermal stability than esters, making the target compound more suitable for high-temperature reactions compared to methyl/ethyl phenoxy analogs .
Potential Applications: The compound’s nitro and sulfonamido groups position it as a candidate for further functionalization into sulfa drug analogs or herbicides, though empirical studies are needed to confirm these applications.
Biological Activity
Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate (CAS No. 2140305-75-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
The structure features a chloro-nitrophenyl group, which is known to influence biological activity through various mechanisms.
Antiproliferative Effects
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of related compounds have shown effectiveness against HeLa cells, suggesting that this compound may also possess similar properties .
COX Inhibition
The compound's potential as a selective inhibitor of cyclooxygenase (COX) enzymes has been explored. COX-2 selective inhibitors are particularly valuable in treating inflammatory diseases while minimizing gastrointestinal side effects. Preliminary studies suggest that derivatives of nitrophenyl compounds can inhibit COX-2 with varying selectivity . Further research is needed to evaluate the specific IC values for this compound against COX enzymes.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound may reduce the synthesis of pro-inflammatory prostaglandins.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : The structural features may facilitate interactions with cellular pathways that promote apoptosis in malignant cells.
Study on Structural Analogues
A study focusing on structural analogues of this compound demonstrated that modifications to the nitrophenyl ring can significantly impact biological activity. For example, compounds with electron-withdrawing groups showed enhanced selectivity for COX-2 inhibition compared to those with electron-donating groups .
| Compound | IC (µM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|
| Compound A | 1.39 | <1 |
| Compound B | 0.344 | ~1 |
| This compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
